molecular formula C10H14ClN3O2 B1280337 tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate CAS No. 240815-75-2

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

Cat. No. B1280337
M. Wt: 243.69 g/mol
InChI Key: LWDIGNJIWGFYGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields and enantioselectivity. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving a 71% overall yield and high enantiomeric excess . Another synthesis of a tert-butyl containing compound, specifically tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is performed through a one-pot, two-step telescoped sequence with a 50% overall yield . These methods demonstrate the feasibility of synthesizing complex molecules with tert-butyl and pyridine functionalities, which could be applicable to the synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate.

Molecular Structure Analysis

X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of tert-butyl containing compounds. For example, the molecular and crystal structure of a tert-butyl containing thienopyridine derivative is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate, providing insights into its three-dimensional conformation and potential intramolecular interactions.

Chemical Reactions Analysis

The tert-butyl group in the context of these compounds is often involved in reactions such as cyclization, amide formation, and nucleophilic substitution . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions, as seen in the synthesis of various intermediates and final products. The chemical behavior of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would likely be influenced by the tert-butyl and pyridine moieties, affecting its participation in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl containing compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a tert-butyl group can improve the physicochemical properties of a molecule, making it more suitable for drug-like properties . The tert-butyl group can also affect the compound's solubility, stability, and reactivity. The specific properties of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would need to be experimentally determined, but insights can be drawn from the behavior of structurally related compounds.

Scientific Research Applications

Crystallography and Molecular Structure

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate plays a role in the field of crystallography. It has been studied for its isomorphous crystal structures, particularly in derivatives of chlorodiacetylene and iododiacetylene. The unique structural aspects of these compounds involve simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Synthetic Chemistry and Intermediate Applications

This compound is an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). It's synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction, proving its significance in organic synthesis (Zhao et al., 2017).

Photocatalysis

In photocatalysis, tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application highlights its role in facilitating new pathways for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Palladium-Catalysed Chemistry

It is used in the palladium-catalysed amination and intramolecular amidation processes, specifically in the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, showcasing its versatility in palladium-catalyzed synthetic reactions (Scott, 2006).

properties

IUPAC Name

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDIGNJIWGFYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458405
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

CAS RN

240815-75-2
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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